molecular formula C12H13ClO2 B1429321 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester CAS No. 1105703-73-8

4-(4-Chlorophenyl)-2-butenoic acid ethyl ester

Cat. No. B1429321
M. Wt: 224.68 g/mol
InChI Key: DFCNNAZQKCVOON-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Chlorophenyl)-2-butenoic acid ethyl ester” is likely a derivative of 4-Chlorophenylacetic acid . 4-Chlorophenylacetic acid is an organic compound that has been reported to possess anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer . It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .

Scientific Research Applications

  • Stabilizers for Nitrate Ester-Based Energetic Materials
    • Field : Materials Science
    • Application : The compound is used as a stabilizer for nitrate ester-based energetic materials .
    • Method : The stabilizers are incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .
    • Results : The use of these stabilizers has helped to overcome environmental and human health issues associated with the currently used stabilizers .

properties

IUPAC Name

ethyl (E)-4-(4-chlorophenyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCNNAZQKCVOON-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745406
Record name Ethyl (2E)-4-(4-chlorophenyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-butenoic acid ethyl ester

CAS RN

1105703-73-8
Record name Ethyl (2E)-4-(4-chlorophenyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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